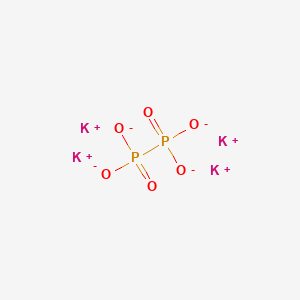
Hypophosphoric acid, tetrapotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hypophosphate, also known as potassium phosphinate, is a chemical compound with the formula KH₂PO₂. It is a salt derived from hypophosphorous acid and is known for its reducing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hypophosphate can be synthesized through the reaction of hypophosphorous acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of potassium hypophosphate and water: [ \text{H}_3\text{PO}_2 + \text{KOH} \rightarrow \text{KH}_2\text{PO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of potassium hypophosphate often involves the use of white phosphorus and potassium hydroxide. The process includes the following steps:
- White phosphorus reacts with potassium hydroxide in the presence of water to form potassium hypophosphite.
- The solution is then purified to remove any impurities and concentrated to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium hypophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in substitution reactions to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Potassium hypophosphate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It is commonly used in the reduction of metal ions to their elemental forms.
Substitution: Reactions with organic halides can lead to the formation of organophosphorus compounds.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Elemental metals.
Substitution: Various organophosphorus compounds.
Scientific Research Applications
Potassium hypophosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various organophosphorus compounds.
Biology: It is employed in biochemical research for the reduction of disulfide bonds in proteins.
Industry: It is used in electroless nickel plating, where it helps in the deposition of nickel onto various substrates.
Mechanism of Action
The mechanism of action of potassium hypophosphate primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the cleavage of disulfide bonds in proteins. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Sodium hypophosphite (NaH₂PO₂): Similar in structure and properties, but sodium hypophosphite is more commonly used in industrial applications.
Calcium hypophosphite (Ca(H₂PO₂)₂): Another hypophosphite salt with similar reducing properties but different solubility characteristics.
Uniqueness: Potassium hypophosphate is unique due to its specific solubility and reactivity profile. It is preferred in certain applications where potassium ions are more desirable than sodium or calcium ions. Additionally, its reducing properties make it valuable in various chemical and industrial processes.
Properties
CAS No. |
99690-64-9 |
|---|---|
Molecular Formula |
K4O6P2 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
tetrapotassium;dioxido-oxo-phosphonato-λ5-phosphane |
InChI |
InChI=1S/4K.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChI Key |
RILFGEIJJMTZLZ-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















